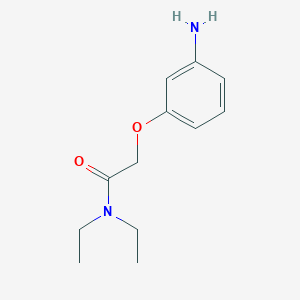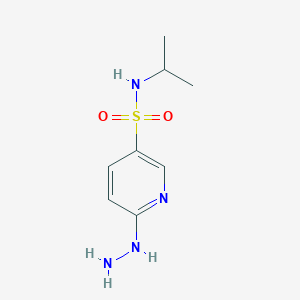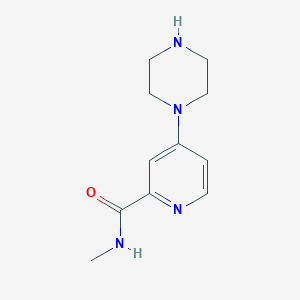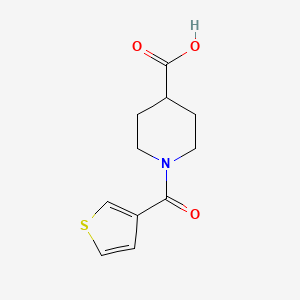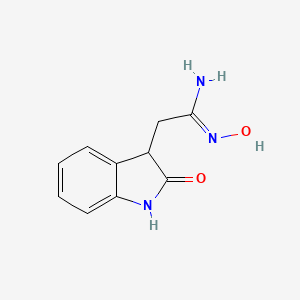
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide
Descripción general
Descripción
“N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide” is a compound that has been identified to possess anti-proliferative effects against SK-mel-110 cells in vitro . It has been isolated from the plant Selaginella pulvinata .
Chemical Reactions Analysis
The compound has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway .Aplicaciones Científicas De Investigación
Inhibition of Neuroglioma Cell Growth
“N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide”, also known as (S)- (–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SNA), has been found to inhibit the growth of neuroglioma cells . Neuroglioma is an aggressive type of cancer in the central nervous system. SNA significantly inhibited the proliferation of H4 cells and suppressed cell migration. Moreover, SNA increased cell cycle arrest and induced apoptosis .
Induction of Apoptosis
SNA has been found to induce apoptosis in neuroglioma cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in eliminating damaged cells and maintaining tissue homeostasis .
Inhibition of Melanoma Cell Proliferation
SNA has been found to have potent inhibitory activity against melanoma cell proliferation . Melanoma is a type of skin cancer that can spread to other organs in the body. SNA increases apoptosis, thereby inhibiting the proliferation of melanoma cells .
Inhibition of Colon Cancer Growth
SNA has been found to inhibit the growth of colon cancer cells . It exerts anti-proliferative effects against a broad spectrum of different types of tumor and can induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway .
Reshaping the Tumor Microenvironment
SNA treatment has been found to reshape the tumor microenvironment by decreasing myeloid-derived suppressor cell accumulation and increasing the tumor infiltrating lymphocytes . This could potentially enhance the effectiveness of other cancer treatments .
Potential Antitumor Drug
Given its effects on various types of cancer cells, SNA could potentially be developed as an antitumor drug . However, further research is needed to confirm its efficacy and safety in humans .
Mecanismo De Acción
Mode of Action
It has been observed to inhibit the proliferation of neuroglioma h4 cells . This suggests that the compound may interact with cellular targets that regulate cell proliferation, leading to a decrease in cell growth .
Biochemical Pathways
Given its observed effects on cell proliferation, it may impact pathways related to cell cycle regulation and apoptosis .
Result of Action
N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide has been observed to inhibit the proliferation of neuroglioma H4 cells . It also suppressed cell migration, induced cell cycle arrest, and increased apoptosis . These results suggest that the compound could potentially be used as an anti-tumor drug against neuroglioma .
Propiedades
IUPAC Name |
N'-hydroxy-2-(2-oxo-1,3-dihydroindol-3-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(13-15)5-7-6-3-1-2-4-8(6)12-10(7)14/h1-4,7,15H,5H2,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEMYJFXWAUBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209412 | |
| Record name | 2,3-Dihydro-N-hydroxy-2-oxo-1H-indole-3-ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide | |
CAS RN |
926248-52-4 | |
| Record name | 2,3-Dihydro-N-hydroxy-2-oxo-1H-indole-3-ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926248-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-N-hydroxy-2-oxo-1H-indole-3-ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101209412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



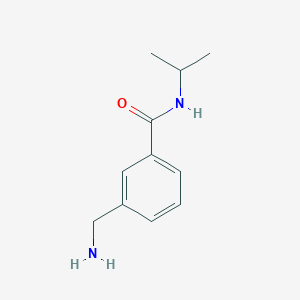
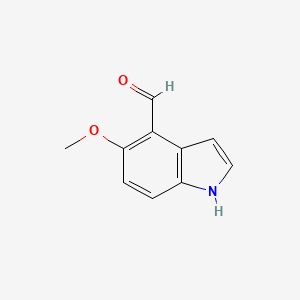
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)
![N-[3-(aminomethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306204.png)

amine](/img/structure/B3306222.png)
